molecular formula C8H12N2O B189544 6-(Tert-butyl)pyrimidin-4-ol CAS No. 3438-49-1

6-(Tert-butyl)pyrimidin-4-ol

Cat. No.: B189544
CAS No.: 3438-49-1
M. Wt: 152.19 g/mol
InChI Key: HPQRLELYJOCYDQ-UHFFFAOYSA-N
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Description

6-(Tert-butyl)pyrimidin-4-ol is a chemical compound featuring a pyrimidine heterocyclic core, a structure of significant interest in medicinal chemistry and drug discovery. Nitrogen-containing heterocycles like pyrimidine are fundamental to pharmaceutical development due to their versatile bioactivity and ability to serve as scaffolds for designing diverse therapeutics . This compound is specifically valuable for researchers focusing on the synthesis of novel small-molecule inhibitors. The primary research value of this compound lies in its potential as a building block for targeting oncogenic proteins. Recent scientific advances highlight the critical role of pyrimidine and its fused derivatives (such as pyrido[4,3-d]pyrimidine and 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine) in the structure-based design of inhibitors for the challenging KRAS-G12D mutation . Mutations in the KRAS gene are drivers in approximately 30% of human cancers, with the G12D variant being a predominant mutation in pancreatic, biliary, and colorectal cancers . In these inhibitor designs, the aromatic heterocyclic core acts as a central scaffold that connects multiple pharmacophores, enabling non-covalent interactions with specific pockets of the KRAS-G12D protein to disrupt its oncogenic signaling . Researchers can functionalize the this compound scaffold to explore structure-activity relationships and develop new chemical entities against this high-value oncology target. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,3)6-4-7(11)10-5-9-6/h4-5H,1-3H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQRLELYJOCYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355787
Record name 4-t-butyl-6-hydroxypyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3438-49-1
Record name 6-(1,1-Dimethylethyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3438-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-t-butyl-6-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Reaction Mechanisms of 6 Tert Butyl Pyrimidin 4 Ol

Electrophilic and Nucleophilic Reactivity of the Pyrimidinol Ring

The pyrimidine (B1678525) ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.org This π-deficiency significantly influences its chemical reactivity. wikipedia.org Compared to pyridine (B92270), the presence of a second nitrogen atom further decreases the electron density of the ring, making electrophilic aromatic substitution more difficult while facilitating nucleophilic aromatic substitution. wikipedia.org

Electrophilic substitution, when it occurs, preferentially takes place at the 5-position, which is the least electron-deficient carbon atom in the ring. wikipedia.orgslideshare.net The reactivity of the pyrimidine ring towards electrophiles is enhanced by the presence of electron-donating or activating substituents, such as hydroxyl (-OH) or alkyl groups. slideshare.netresearchgate.net In the case of 6-(tert-butyl)pyrimidin-4-ol, both the hydroxyl group at the 4-position and the tert-butyl group at the 6-position are electron-donating. The hydroxyl group, in particular, increases the electron density in the ring, thereby facilitating electrophilic attack at the C-5 position. researchgate.net

Conversely, the electron-deficient nature of the pyrimidine ring makes the 2-, 4-, and 6-positions susceptible to nucleophilic attack. wikipedia.orgslideshare.net The presence of a good leaving group at these positions allows for nucleophilic substitution reactions. For this compound, the hydroxyl group at the C-4 position can potentially act as a leaving group after protonation. The reactivity of the pyrimidine ring towards nucleophiles can be further enhanced by quaternization of one of the ring nitrogen atoms, which increases the ring's electrophilic character. wur.nl

Homolytic Reactivity and Hydrogen Atom Transfer Mechanisms

The O-H bond dissociation enthalpy (BDE) is a critical parameter in determining the efficiency of a radical-trapping antioxidant. It represents the energy required to homolytically break the O-H bond to form a hydrogen atom and an aryloxyl radical. chemguide.co.ukpan.olsztyn.pl A lower BDE generally corresponds to a more effective antioxidant. pan.olsztyn.pl

Pyrimidinols, along with the related 3-pyridinols, represent a class of heterocyclic phenols that have been developed as potent radical-trapping antioxidants. nih.govnih.gov Interestingly, these compounds have been shown to possess stronger O-H bonds (higher BDEs) than equivalently substituted phenols, yet they exhibit comparable or even superior reactivity towards chain-carrying peroxyl radicals. nih.govnih.gov This suggests that factors other than BDE alone, such as polar effects, play a significant role in their antioxidant activity.

CompoundO-H Bond Dissociation Enthalpy (kJ/mol)O-H Bond Dissociation Enthalpy (kcal/mol)
2,4-dimethyl-6-dimethylamino-3-pyrimidinol322.2 researchgate.net77.0
α-Tocopherol~322 pan.olsztyn.pl~77 pan.olsztyn.pl
Phenol~368 pan.olsztyn.pl~88 pan.olsztyn.pl

To convert kJ/mol to kcal/mol, divide by 4.184.

The primary mechanism by which pyrimidinols act as radical-trapping antioxidants is through hydrogen atom transfer (HAT) to chain-carrying radicals, most notably peroxyl radicals (ROO•). nih.gov The rate constant for this reaction (kinh) is a direct measure of the antioxidant's efficiency.

Peroxyl radicals react with most alkyl thiols at rates in the range of 103 to 104 M-1s-1, while alkoxyl radicals are significantly more reactive. researchgate.net Studies on 5-pyrimidinols and 3-pyridinols have demonstrated their high reactivity toward peroxyl radicals, with rate constants that can be several orders of magnitude higher than those of simple phenols. nih.gov The kinetics are sensitive to the solvent, with rates generally being slower in hydrogen-bond accepting solvents like acetonitrile (B52724) compared to non-polar solvents like chlorobenzene. nih.gov This is because the solvent can form a hydrogen bond with the pyrimidinol's O-H group, rendering it less reactive towards the abstracting radical. nih.gov

The table below presents kinetic data for the reaction of various pyrimidinol and pyridinol antioxidants with peroxyl radicals, illustrating their high reactivity.

Antioxidantkinh in Chlorobenzene (M-1s-1)kinh in Acetonitrile (M-1s-1)
2,6-di-tert-butyl-4-methoxy-5-pyrimidinol1.5 x 106nih.gov2.1 x 105nih.gov
2,4-dimethyl-6-methoxy-5-pyrimidinol4.1 x 105nih.gov1.5 x 104nih.gov
2,6-di-tert-butyl-4-N,N-dimethylamino-3-pyridinol1.1 x 107nih.gov1.5 x 106nih.gov
2,6-di-tert-butyl-4-methylphenol (BHT)1.1 x 104nih.gov1.1 x 103nih.gov

The radical-trapping efficiency of pyrimidinols is highly dependent on the nature and position of substituents on the aromatic ring. nih.gov Electron-donating groups (EDGs), such as alkyl (e.g., tert-butyl), methoxy (B1213986) (-OCH3), and amino (-NR2) groups, generally increase the reactivity towards peroxyl radicals. nih.govcanada.ca

These EDGs enhance reactivity through two primary mechanisms:

Enthalpic Effect: They stabilize the resulting aryloxyl radical through resonance or inductive effects, which in turn weakens the O-H bond (lowers the BDE). pan.olsztyn.pl

Polar Effect: They increase the electron density of the phenol, making it a better electron donor in the HAT reaction, which has a significant component of proton-coupled electron transfer (PCET). nih.govnih.gov

The tert-butyl group is a bulky, electron-donating alkyl group. rsc.org In this compound, its presence at the 6-position is expected to increase the compound's radical-trapping efficiency by donating electron density to the pyrimidine ring, thereby facilitating the hydrogen atom transfer to electrophilic radicals like peroxyl radicals.

The high reactivity of pyrimidinols, despite their relatively strong O-H bonds, is largely attributed to polar effects in the hydrogen atom transfer (HAT) transition state. nih.gov HAT reactions can be viewed as a subset of proton-coupled electron transfer (PCET) reactions. nih.gov In the reaction with an electrophilic radical, such as a peroxyl radical (ROO•), the transition state involves a significant degree of charge separation, with the pyrimidinol acting as an electron donor and the peroxyl radical as an electron acceptor. nih.gov

The reaction can be represented as having a charge-separated resonance contributor in the transition state: [ArOH---ROO•] ↔ [ArO•H+---ROO-]

Substrates that are better electron donors (have a lower ionization potential) and radicals that are better electron acceptors will have a more stabilized transition state, leading to a faster reaction rate. nih.gov Electron-donating groups, like the tert-butyl and hydroxyl groups on this compound, make the molecule a better electron donor. This enhances the polar effect, accelerating the HAT reaction rate beyond what would be predicted based on O-H bond strength alone. nih.gov This explains the high efficacy of pyrimidinols as radical-trapping antioxidants. nih.gov

Tautomerism and Aromaticity Considerations in Pyrimidinols

Pyrimidinols, particularly those with hydroxyl groups at the 2- or 4-positions, exist in a tautomeric equilibrium between the enol (hydroxypyrimidine) and keto (pyrimidinone) forms. researchgate.netquimicaorganica.org For this compound, this equilibrium involves the aromatic 'ol' form and two possible non-aromatic 'one' forms.

The equilibrium generally lies far towards the more stable keto (pyrimidinone) forms. researchgate.netquimicaorganica.org For the parent 4-hydroxypyrimidine (B43898), it has been shown that in the gas phase the pyrimidin-4-one tautomer is more stable than the 4-hydroxypyrimidine form. researchgate.net

Enol Tautomer (this compound): This form contains a hydroxyl group directly attached to the aromatic pyrimidine ring. The ring itself is aromatic, satisfying Hückel's rule (4n+2 π electrons).

Keto Tautomers (6-(tert-butyl)pyrimidin-4(1H)-one and 6-(tert-butyl)pyrimidin-4(3H)-one): In these forms, a proton has moved from the hydroxyl oxygen to one of the ring nitrogens (N1 or N3). This creates a carbonyl group (C=O) at the 4-position and breaks the continuous π-conjugation around the ring. pearson.com As a result, the keto tautomers are not considered fully aromatic.

Despite the loss of aromaticity, the keto forms are generally more stable. This preference is often attributed to the greater stability of the amide group (-NH-C=O) within the ring compared to the vinylogous alcohol group (-N=C-OH) of the enol form. quimicaorganica.org The tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the presence of other substituents. quimicaorganica.orgcomporgchem.com This equilibrium is crucial as the different tautomers exhibit distinct chemical properties and reactivity. The 'ol' form is responsible for the phenolic antioxidant activity (H-atom donation), while the 'one' form has different hydrogen bonding capabilities and reactivity patterns.

Functional Group Interconversions and Derivatization Strategies on this compound

The chemical reactivity of this compound is centered around the strategic manipulation of its hydroxyl group and subsequent derivatization of the pyrimidine core. The primary functional group interconversion involves the transformation of the hydroxyl moiety into a more versatile leaving group, typically a chloro group. This activated intermediate, 4-(tert-butyl)-6-chloropyrimidine, serves as a key building block for a variety of derivatization strategies, enabling the introduction of diverse substituents at the C4-position of the pyrimidine ring. These strategies predominantly involve palladium-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Chlorination of the Hydroxyl Group

The conversion of the hydroxyl group in this compound to a chloro group is a critical first step in many synthetic routes. This transformation is most commonly achieved using phosphorus oxychloride (POCl₃), a standard reagent for the chlorination of hydroxypyrimidines. The reaction proceeds by heating the substrate in the presence of POCl₃, often with a tertiary amine base such as N,N-dimethylaniline or triethylamine, which acts as a catalyst and acid scavenger. google.comgoogle.com This process converts the relatively unreactive hydroxyl group into a highly reactive chloro group, which is an excellent leaving group for subsequent nucleophilic substitution and cross-coupling reactions.

A general procedure for this chlorination involves refluxing this compound with an excess of phosphorus oxychloride. google.comgoogle.com The reaction mixture is then carefully quenched with ice water, and the resulting 4-(tert-butyl)-6-chloropyrimidine is extracted and purified. The efficiency of this reaction is crucial as it provides the key intermediate for further derivatization.

Table 1: General Conditions for Chlorination of this compound

ReagentBase (optional)SolventTemperature
Phosphorus oxychloride (POCl₃)N,N-DimethylanilineNeat or high-boiling inert solventReflux

Palladium-Catalyzed Cross-Coupling Reactions

The chloro derivative, 4-(tert-butyl)-6-chloropyrimidine, is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures. The two most prominent strategies for its derivatization are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. mdpi.commdpi.com In the context of this compound derivatization, 4-(tert-butyl)-6-chloropyrimidine is coupled with various aryl- or heteroarylboronic acids to introduce new carbon-based substituents at the C4-position.

The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) precursor like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand (e.g., SPhos, XPhos). A base, commonly potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is required to activate the boronic acid. The reaction is usually carried out in a solvent system such as a mixture of toluene (B28343) and water or 1,4-dioxane (B91453) and water. mdpi.comnih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of 4-(tert-butyl)-6-chloropyrimidine

ComponentExamples
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd(dppf)Cl₂
Boronic Acid Arylboronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid), Heteroarylboronic acids
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene/H₂O, 1,4-Dioxane/H₂O, THF/H₂O
Temperature 80-120 °C

Detailed research has demonstrated the successful application of Suzuki-Miyaura coupling to a variety of chloropyrimidines, indicating the high potential for the synthesis of a diverse library of 4-aryl-6-(tert-butyl)pyrimidines. mdpi.comnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. researchgate.netresearchgate.net This reaction is instrumental in synthesizing arylamines from 4-(tert-butyl)-6-chloropyrimidine by coupling it with a wide range of primary and secondary amines.

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination requires a palladium catalyst, often a combination of a palladium precursor [e.g., Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))] and a specialized phosphine ligand (e.g., BINAP, Xantphos, or Josiphos ligands). A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is essential for the catalytic cycle. The reaction is typically conducted in an anhydrous aprotic solvent like toluene or 1,4-dioxane under an inert atmosphere. researchgate.netresearchgate.net

Table 3: General Conditions for Buchwald-Hartwig Amination of 4-(tert-butyl)-6-chloropyrimidine

ComponentExamples
Palladium Catalyst Pd₂(dba)₃/BINAP, Pd(OAc)₂/Xantphos
Amine Primary amines (e.g., aniline, benzylamine), Secondary amines (e.g., morpholine, piperidine)
Base NaOtBu, LiHMDS, K₃PO₄
Solvent Toluene, 1,4-Dioxane, THF
Temperature 80-110 °C

The Buchwald-Hartwig amination provides a powerful and general method for the synthesis of 4-amino-6-(tert-butyl)pyrimidine derivatives, which are valuable scaffolds in medicinal chemistry. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Tert Butyl Pyrimidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 6-(tert-butyl)pyrimidin-4-ol. Through various NMR experiments, the connectivity and chemical environment of each atom in the molecule can be determined.

¹H and ¹³C NMR for Structural Assignment

The ¹H and ¹³C NMR spectra provide fundamental information about the structure of this compound. The number of signals, their chemical shifts (δ), and their multiplicity due to spin-spin coupling are used to assign the protons and carbons within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group and the pyrimidine (B1678525) ring. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the upfield region, around 1.30 ppm. The protons on the pyrimidine ring will have chemical shifts in the aromatic region, with their exact positions influenced by the electronic effects of the tert-butyl and hydroxyl/oxo substituents.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The tert-butyl group will show two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The carbons of the pyrimidine ring will resonate at lower field, in the range typical for aromatic and heteroaromatic carbons. The presence of the electronegative nitrogen atoms and the hydroxyl group significantly influences these shifts. The assignment of these signals is often confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which can distinguish between CH, CH₂, and CH₃ groups. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₃1.30 (s, 9H)~30
C (CH₃)₃-~38
H-2~8.1-8.3-
C-2-~150-155
C-4-~165-170
H-5~6.2-6.4-
C-5-~110-115
C-6-~170-175

Note: These are predicted values based on general pyrimidine data and analysis of similar structures. Actual experimental values may vary.

Real-Time Ultrafast Multidimensional NMR for Reaction Monitoring

Recent advancements in NMR technology, particularly ultrafast (UF) 2D NMR, allow for the real-time monitoring of chemical reactions. umn.edubldpharm.comresearchgate.net This technique can acquire a complete 2D spectrum in a single scan, making it possible to track the evolution of reactants, intermediates, and products in reactions that occur over timescales from seconds to hours. researchgate.netresearchgate.net

In the context of this compound, UF NMR could be employed to monitor its synthesis. For example, in a condensation reaction to form the pyrimidine ring, real-time HSQC or HMBC spectra could confirm the formation of postulated intermediates and the final product by observing the appearance and disappearance of specific cross-peaks. rsc.org This provides invaluable mechanistic and kinetic insights that are not accessible through traditional post-reaction analysis. pitt.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of their chemical bonds.

Characteristic Vibrational Modes of the Pyrimidine Ring and Functional Groups

The IR and Raman spectra of this compound are characterized by vibrations of the pyrimidine ring, the tert-butyl group, and the hydroxyl/carbonyl group.

Pyrimidine Ring Vibrations: The pyrimidine ring exhibits several characteristic vibrational modes. These include ring stretching vibrations (νC=C, νC=N) which typically appear in the 1600-1400 cm⁻¹ region. Ring breathing modes, which are often strong in the Raman spectrum, occur at lower frequencies. rsc.org The C-H stretching vibrations of the ring protons are observed above 3000 cm⁻¹.

Tert-butyl Group Vibrations: The tert-butyl group has its own set of characteristic vibrations. The C-H stretching modes of the methyl groups are found in the 2970-2870 cm⁻¹ region. Bending vibrations (scissoring, rocking) of the CH₃ groups appear in the 1470-1365 cm⁻¹ range.

Hydroxyl/Carbonyl Group Vibrations: this compound can exist in tautomeric equilibrium between the -ol and -one forms. The IR spectrum is key to identifying the dominant form in the solid state. A broad band in the 3200-2500 cm⁻¹ region would be characteristic of the O-H stretching of a hydrogen-bonded hydroxyl group. Conversely, a strong absorption in the 1700-1650 cm⁻¹ range would indicate the presence of a C=O stretch from the pyrimidinone tautomer. A vendor of a similar compound, 4-(4-(tert-butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one, predicts an O-H stretch around 3200 cm⁻¹ and a C=O stretch near 1680 cm⁻¹.

Table 3: Predicted Characteristic IR and Raman Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H Stretch (H-bonded)3200 - 2500Strong, BroadWeak
C-H Stretch (Aromatic)3100 - 3000MediumStrong
C-H Stretch (t-Butyl)2970 - 2870StrongStrong
C=O Stretch (Amide)1700 - 1650StrongMedium
C=N, C=C Ring Stretches1600 - 1400Medium-StrongMedium-Strong
CH₃ Bending1470 - 1365MediumMedium

Interpretation of Functional Group Interactions

The positions and shapes of vibrational bands can reveal interactions between functional groups, such as hydrogen bonding. science.gov In this compound, extensive intermolecular hydrogen bonding is expected, involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring. This is evidenced in the IR spectrum by the broadening and shifting of the O-H stretching band to lower frequencies. The formation of hydrogen-bonded networks can also induce shifts in the vibrational modes of the pyrimidine ring itself, which can be observed in both IR and Raman spectra. rsc.orgvulcanchem.com Comparing the spectra of the compound in different phases (solid vs. solution) or with theoretical calculations can further elucidate the nature and strength of these non-covalent interactions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a molecule through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) further refines this by providing highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments. rsc.org

The molecular formula for this compound is C₈H₁₂N₂O, giving it a theoretical monoisotopic mass of 152.0950 Da. In an electron ionization (EI) mass spectrum, this would be observed as the molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 152.

The fragmentation of this compound is governed by the stability of the resulting fragments, primarily influenced by the tert-butyl group and the pyrimidine ring structure. sphinxsai.comsapub.org The most characteristic fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃), which has a mass of 15 Da. This cleavage results in a highly stable tertiary carbocation. For this compound, this would produce a prominent fragment ion at m/z 137, corresponding to the [M-15]⁺ ion. This is often the base peak in the spectrum due to its high stability.

Further fragmentation can involve the pyrimidine ring itself. Heterocyclic rings can undergo complex rearrangements and cleavages. sphinxsai.comresearchgate.net Common fragmentation modes for pyrimidine derivatives include the loss of small neutral molecules like hydrogen cyanide (HCN) or cycloreversion processes. sphinxsai.com The fragmentation of the pyrimidinol ring can be intricate, but key fragment ions can be predicted based on established patterns for similar heterocyclic systems. sapub.orgresearchgate.netnih.gov

HRMS analysis provides exact mass measurements, which are crucial for confirming the elemental formula. For instance, an HRMS measurement of the molecular ion would yield a value very close to the calculated 152.0950 Da, distinguishing it from other potential compounds with the same nominal mass. rsc.org

m/z (Da)Proposed FragmentFormulaNotes
152[M]⁺•[C₈H₁₂N₂O]⁺•Molecular Ion
137[M - CH₃]⁺[C₇H₉N₂O]⁺Loss of a methyl radical from the tert-butyl group; often the base peak.
110[M - CH₃ - HCN]⁺[C₆H₈NO]⁺Subsequent loss of hydrogen cyanide from the [M-15]⁺ fragment.
95[M - C₄H₉]⁺[C₄H₃N₂O]⁺Loss of the entire tert-butyl radical.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. scispace.com This technique is particularly useful for studying compounds with conjugated systems and heteroatoms containing non-bonding electrons (n-electrons), such as this compound. The pyrimidine ring is a π-conjugated system, and the nitrogen atoms and the exocyclic oxygen atom (in its keto tautomeric form, 6-tert-butyl-3H-pyrimidin-4-one) possess lone pairs of electrons.

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily of two types: π → π* and n → π*. nih.gov

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high-energy and result in strong absorption bands (high molar absorptivity, ε) at shorter wavelengths. For substituted pyrimidines, these bands are often observed in the 200–300 nm region. nih.gov

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from a nitrogen or oxygen atom) to a π* antibonding orbital. They are lower in energy and appear at longer wavelengths, typically with much lower intensity (low ε) compared to π → π* transitions. nih.gov

The exact position and intensity of these absorption bands can be influenced by the solvent and the pH, due to the tautomeric equilibrium between the -ol and -one forms and potential protonation of the nitrogen atoms. nih.gov

Electronic TransitionExpected Wavelength (λmax) RangeRelative Intensity (ε)Orbitals Involved
π → π~220-280 nmHigh (ε > 5,000)Promotion of an electron from a π bonding orbital of the pyrimidine ring to a π antibonding orbital.
n → π~290-340 nmLow (ε < 1,000)Promotion of a non-bonding electron from a nitrogen or oxygen atom to a π antibonding orbital.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that define the crystal lattice. mdpi.commdpi.com

From the solved structure, the precise coordinates of each atom can be determined. This allows for the calculation of intramolecular distances and angles, confirming the geometry of the tert-butyl group and the pyrimidine ring. Furthermore, it would elucidate the intermolecular forces that stabilize the crystal packing. Given the presence of the hydroxyl group and the ring nitrogen atoms, strong intermolecular hydrogen bonding is expected, likely forming dimers or extended networks in the solid state. researchgate.netacs.org For example, N-H···N or O-H···N hydrogen bonds are common motifs in the crystal packing of such compounds. researchgate.net

The table below presents illustrative crystallographic data based on a related substituted pyrimidinol to demonstrate the type of information obtained from an X-ray diffraction study. mdpi.comresearchgate.net

ParameterIllustrative Value (Example from a related pyrimidinol)Description
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/cThe set of symmetry operations for the unit cell.
a (Å)5.931Unit cell dimension along the a-axis.
b (Å)10.970Unit cell dimension along the b-axis.
c (Å)14.797Unit cell dimension along the c-axis.
β (°)98.62Angle of the unit cell.
Volume (ų)900.1Volume of the unit cell.
Z4Number of molecules per unit cell.

Computational Chemistry and Theoretical Investigations of 6 Tert Butyl Pyrimidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For pyrimidinol systems, methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed to predict molecular geometries, electronic structures, and other key chemical characteristics. researchgate.netorientjchem.org

Density Functional Theory (DFT) has become a leading method for the simulation and modeling of chemical systems due to its balance of accuracy and computational cost. researchgate.net It is widely used to determine the optimized molecular geometry and electronic structure of pyrimidine (B1678525) derivatives. orientjchem.orgmdpi.com The process begins with constructing an initial geometry of the 6-(tert-butyl)pyrimidin-4-ol molecule. This structure is then optimized to find the lowest energy conformation, which corresponds to the most stable arrangement of its atoms.

A popular functional used for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often combined with a suitable basis set like 6-311G(d,p) or 6-311++G(d,p). researchgate.netorientjchem.orgnih.gov This level of theory has been shown to provide reliable geometric parameters (bond lengths and angles) and electronic properties that are in good agreement with experimental data for similar heterocyclic systems. researchgate.netnih.gov The optimization process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is reached. The resulting electronic structure provides a detailed map of electron distribution, which is crucial for understanding the molecule's reactivity and spectroscopic properties. researchgate.net

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data beyond fundamental physical constants. mdpi.com Methods like Hartree-Fock (HF) are foundational, though more advanced techniques that account for electron correlation are often necessary for higher accuracy. researchgate.net

The choice of basis set is critical for both DFT and ab initio calculations as it defines the set of functions used to build the molecular orbitals. For pyrimidinol systems, split-valence basis sets like 6-31G(d,p) or triple-zeta basis sets such as 6-311G(d,p) are commonly selected. orientjchem.orgresearchgate.net The inclusion of polarization functions (d,p) is important for accurately describing the bonding in molecules with heteroatoms like oxygen and nitrogen, as it allows for greater flexibility in the spatial distribution of electrons. orientjchem.org For more precise calculations, particularly of properties involving anions or excited states, diffuse functions (+) may also be added to the basis set. The selection of the method and basis set represents a trade-off between computational expense and the desired accuracy of the results. nist.gov

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govimperial.ac.uk The energies of these orbitals and the gap between them are fundamental descriptors of a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. mdpi.comirjweb.com In this compound, the distribution of these orbitals is key to its chemical behavior. DFT calculations are used to determine the energies of the HOMO and LUMO. nih.gov For pyrimidine derivatives, the HOMO is often located over the pyrimidine ring and electron-donating groups, while the LUMO is distributed across the electron-accepting parts of the molecule. nih.gov The specific energies of these orbitals dictate the molecule's ability to participate in charge transfer interactions. irjweb.com

Below is a table showing typical calculated HOMO and LUMO energies for related pyrimidine systems, illustrating the expected range for this compound.

Compound SystemMethod/Basis SetHOMO (eV)LUMO (eV)
Pyrimidine Derivative AB3LYP/6-311G(d,p)-6.174-1.976
Pyrimidine Derivative BB3LYP/6-311G(d,p)-6.004-1.337
Imidazole-Pyrimidine HybridB3LYP/6-311++G(d,p)-6.731-2.244

This table presents illustrative data from similar compounds to indicate expected values. Specific values for this compound would require dedicated calculation. nih.govirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive and prone to intramolecular charge transfer. irjweb.comresearchgate.net

The HOMO-LUMO gap is a predictor of a molecule's ability to engage in chemical reactions. For instance, a smaller gap can enhance the potential for bioactivity through intermolecular charge transfer with biological targets. irjweb.com Calculations on various pyrimidine derivatives have shown that substituents can significantly tune this energy gap, thereby altering the molecule's electronic properties and reactivity. nih.govvu.lt

Compound SystemHOMO-LUMO Gap (ΔE in eV)Implication
Pyrimidine Derivative A4.198High Stability
Pyrimidine Derivative B4.667Very High Stability
Imidazole-Pyrimidine Hybrid4.487High Stability

This table presents illustrative data from similar compounds to indicate expected values. Specific values for this compound would require dedicated calculation. nih.govirjweb.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution and reactive sites of a molecule. researchgate.netwolfram.com The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its electrophilic and nucleophilic regions. researchgate.netwalisongo.ac.id

In an MEP map, different colors represent varying levels of electrostatic potential. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to the location of lone pair electrons on heteroatoms like oxygen and nitrogen. wolfram.comresearchgate.net Blue regions signify positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green or yellow areas represent neutral or near-zero potential. wolfram.com

Prediction of Electrophilic and Nucleophilic Attack Sites

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the electrostatic potential on the electron density surface of a molecule, thereby identifying regions of charge concentration. For pyrimidine derivatives, MEP analysis reveals the likely sites for chemical reactions. Regions with negative potential (typically colored red or orange) are electron-rich and thus prone to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and are targets for nucleophiles. elsevier.com

In the pyrimidine ring system, the nitrogen atoms, being highly electronegative, create electron-deficient centers at the adjacent carbon atoms. Consequently, the 2-, 4-, and 6-positions of the pyrimidine ring are inherently electron-deficient. chemrxiv.org For this compound, this general principle suggests that the carbon atoms at positions 2 and 4 are primary sites for nucleophilic attack. The hydroxyl group at position 4 and the nitrogen atoms themselves, with their lone pairs of electrons, represent nucleophilic centers.

Conversely, the 5-position of the pyrimidine ring is generally less electron-deficient and can be susceptible to electrophilic attack, particularly if activating groups are present. chemrxiv.org The MEP surface for a related compound, 2-amino-6-methylpyrimidin-4-yl benzenesulfonate, shows significant negative potential around the oxygen and nitrogen atoms, indicating their favorability for electrophilic attack. elsevier.com A similar pattern would be expected for this compound, with the oxygen of the hydroxyl group and the ring nitrogens being the most probable sites for interaction with electrophiles.

Table 1: Predicted Reactive Sites in this compound based on General Principles

Site TypePredicted Location(s)Rationale
Nucleophilic Attack C2 and C4 positionsElectron deficiency induced by adjacent ring nitrogen atoms.
Electrophilic Attack Oxygen of the 4-ol group, Ring Nitrogens (N1, N3)High electron density due to lone pairs of electrons.
Electrophilic Attack C5 positionLess electron-deficient than other ring carbons; can react with strong electrophiles.

Non-Covalent Interactions and Intermolecular Forces in Pyrimidinol Systems

Non-covalent interactions are paramount in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. doi.orgresearchgate.net For pyrimidinol systems, hydrogen bonding is a dominant force, alongside other interactions like π-π stacking and van der Waals forces. bldpharm.com

In the solid state, pyrimidinol derivatives frequently form highly stable dimeric structures or extended networks through hydrogen bonds. bldpharm.com Studies on related 2,6-diaminopyrimidin-4-ol derivatives have shown that intermolecular interactions such as N–H···N and N–H···O are critical in stabilizing the crystal lattice, often forming specific motifs like the R²₂(8) and R²₂(12) graph sets. elsevier.comacs.org The presence of both a hydrogen bond donor (the 4-hydroxyl group and the N-H tautomer) and acceptors (the ring nitrogens and the hydroxyl oxygen) in this compound allows for the formation of robust hydrogen-bonded assemblies. The bulky tert-butyl group can influence the crystal packing by introducing steric hindrance, which may favor certain arrangements over others.

Theoretical Mechanistic Studies of Pyrimidinol Reactions

Computational chemistry offers indispensable tools for elucidating complex reaction mechanisms, allowing researchers to model reaction pathways, identify intermediates, and calculate energy barriers. nextmol.com

Transition State Analysis and Reaction Pathway Modeling

Transition state theory is a cornerstone of mechanistic studies. By calculating the structure and energy of transition states, chemists can understand the feasibility and selectivity of a reaction. acs.org For pyrimidine synthesis, computational studies have detailed the reaction pathways of complex cascade reactions. For instance, the inverse-electron-demand hetero-Diels-Alder (ihDA) reaction of 1,3,5-triazines with ketones to form pyrimidines has been modeled, identifying the key transition states and intermediates along the reaction coordinate. fujifilm.com

In a study of a related SNAr reaction on a di-substituted nitropyrimidine, computational analysis revealed the presence of pre-reactive molecular complexes and Meisenheimer complexes, which are crucial for understanding the reaction mechanism. rsc.org Such detailed modeling for reactions involving this compound would involve locating the transition state structures for key steps, such as nucleophilic substitution or cyclization, and using Intrinsic Reaction Coordinate (IRC) calculations to confirm that these transition states connect the correct reactants and products.

Energetic Profiles of Key Synthetic Transformations

The energetic profile of a reaction provides a quantitative description of its kinetics and thermodynamics. These profiles map the changes in free energy as reactants are converted into products, highlighting the activation energies of each step.

A hypothetical energetic profile for a synthetic transformation of this compound, such as a substitution reaction, would similarly involve calculating the relative energies of reactants, intermediates, transition states, and products. This data is critical for optimizing reaction conditions to favor the desired product.

Table 2: Illustrative Energetic Data from a Theoretical Study of a Pyrimidine-forming Reaction

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
Reactants Isolated starting materials0.0
Reactant Complex (RC) Pre-reaction assembly of reactants+6.9
Transition State (TS) Highest energy point on the reaction path+28.5 (from reactants)
Product (P) Final isolated product-51.0

Data is illustrative and based on the uncatalyzed reaction between an alkyne and an azide (B81097) to form a triazole, as reported in a study on purine (B94841) derivatives. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies on Pyrimidinols

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of a series of compounds with their physical properties or biological activities. rsc.orgsemanticscholar.org These models are invaluable in drug discovery and materials science for predicting the properties of new, unsynthesized compounds.

For pyrimidine derivatives, QSAR studies have been successfully employed to predict their activity as inhibitors for various enzymes. accelachem.comox.ac.uk These studies typically involve calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) and then using statistical methods like multiple linear regression (MLR) or machine learning to find a correlation with the observed activity.

A QSPR study on pyrimidinols could aim to predict properties like boiling point, solubility, or reaction rate constants. rsc.org For instance, a model could be developed for a series of 6-substituted pyrimidin-4-ols to predict a specific property based on descriptors that quantify the electronic and steric influence of the substituent at the 6-position. The tert-butyl group in this compound would be represented by descriptors such as its volume, surface area, and electronic parameters, which would then be used in the QSPR model to predict the compound's properties relative to others in the series.

Table 3: Common Descriptors Used in QSPR/QSAR Studies of Heterocyclic Compounds

Descriptor TypeExample DescriptorInformation Encoded
Electronic Dipole Moment, HOMO/LUMO energiesElectron distribution, reactivity, polarizability.
Topological Wiener Index, Kier & Hall IndicesMolecular size, branching, and shape.
Steric/Geometrical Molar Volume, Surface AreaBulk and spatial arrangement of the molecule.
Thermodynamic Enthalpy of FormationStability of the molecule.

Coordination Chemistry of 6 Tert Butyl Pyrimidin 4 Ol and Its Derivatives

Pyrimidinols as Ligands for Metal Complexes

Pyrimidinols, a class of heterocyclic compounds, are recognized for their ability to act as effective ligands in coordination chemistry. Their structural framework, featuring multiple potential donor atoms, allows for diverse binding interactions with metal centers.

Binding Modes and Coordination Sites of the Pyrimidinol Moiety

The pyrimidinol moiety, as exemplified by 6-(tert-butyl)pyrimidin-4-ol, offers several potential coordination sites. The molecule exists in a tautomeric equilibrium between the -ol form (this compound) and the -one form (6-(tert-butyl)pyrimidin-4(3H)-one). The deprotonated pyrimidinolate anion is a versatile ligand, capable of coordinating to metal ions in various modes.

Commonly, coordination occurs through the nitrogen atoms of the pyrimidine (B1678525) ring and the exocyclic oxygen atom. The specific binding mode is influenced by the metal ion, the reaction conditions, and the presence of other ligands. Key binding modes include:

Monodentate Coordination: The ligand can bind to a metal center through a single atom, typically one of the ring nitrogen atoms. libretexts.orgbyjus.com

Bidentate Chelation: A more common and stable mode involves the ligand binding through two donor atoms to form a chelate ring. For pyrimidin-4-olates, this often involves one of the ring nitrogens (N1 or N3) and the exocyclic oxygen atom (O4). mdpi.com

Bridging Coordination: The pyrimidinolate ligand can bridge two or more metal centers. This can occur in an N,O-exo-bidentate mode, where the ligand links metal ions to form polynuclear structures or coordination polymers. researchgate.net For instance, in some cobalt(II) complexes with pyrimidin-4-olate, the ligand links the metal centers to generate 2D layers. researchgate.net

The versatility in coordination is a hallmark of pyrimidine-based ligands, allowing for the construction of a wide array of mononuclear and polynuclear metal complexes with diverse geometries. mdpi.comresearchgate.net

Influence of Tert-butyl Substituent on Ligand Properties

The presence of a tert-butyl group at the C6 position of the pyrimidine ring significantly impacts the ligand's properties. This influence is primarily steric and electronic in nature.

Solubility: A practical advantage of the tert-butyl group is its ability to enhance the solubility of both the free ligand and its metal complexes in common organic solvents. nih.gov This improved solubility is crucial for the synthesis, purification, and characterization of these compounds, particularly for techniques like NMR spectroscopy and single-crystal X-ray diffraction. nih.gov

Electronic Effects: While primarily known for its steric bulk, the tert-butyl group also has a modest electronic influence. It is considered a weak electron-donating group through an inductive effect, which can slightly increase the electron density on the pyrimidine ring. stackexchange.com This can, in turn, affect the Lewis basicity of the donor atoms and the strength of the metal-ligand bonds.

Synthesis and Characterization of Metal-Pyrimidinol Complexes

The synthesis of metal complexes using pyrimidinol ligands involves the preparation of the ligand itself, followed by its reaction with a suitable metal salt.

Preparation of Mono- and Polydentate Pyrimidinol Ligands

Mono- and polydentate ligands based on pyrimidine can be synthesized through various organic chemistry routes. The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a related species.

For example, a general approach to pyrimidine synthesis involves the reaction of compounds like amidines with β-dicarbonyl compounds. One-pot multicomponent reactions are often employed for the efficient and facile synthesis of polydentate pyrimidine-based ligands. researchgate.net These methods offer advantages such as straightforward experimental procedures, short reaction times, and high yields. researchgate.net The this compound ligand can be prepared through established pyrimidine synthesis protocols, which can be adapted by using pivalamidine as the nitrogen-containing component.

Furthermore, these basic pyrimidinol scaffolds can be functionalized to create more complex polydentate ligands, designed to form specific types of coordination complexes. researchgate.net

Structural Analysis of Coordination Compounds (e.g., X-ray Diffraction)

The definitive characterization of the resulting metal-pyrimidinol complexes relies on a combination of analytical techniques. While spectroscopic methods like FT-IR, NMR, and UV-Vis provide valuable information about the ligand's coordination, single-crystal X-ray diffraction stands as the most powerful tool for elucidating the precise three-dimensional structure. mdpi.comtandfonline.comresearchgate.net

X-ray diffraction analysis provides unambiguous data on:

The coordination number and geometry of the metal center (e.g., octahedral, square planar, tetrahedral). mdpi.comresearchgate.net

The specific binding mode of the pyrimidinol ligand (e.g., monodentate, bidentate, bridging). researchgate.net

Precise bond lengths and angles within the coordination sphere. mdpi.com

Numerous crystal structures of complexes with related pyrimidine and pyrimidinol ligands have been reported, confirming various coordination modes and geometries. mdpi.comtandfonline.comresearchgate.net For instance, the crystal structure of cobalt(II) complexes with pyrimidin-4-olate has been solved using powder X-ray diffraction data, revealing monomeric octahedral units or 2D layered structures depending on the level of hydration. researchgate.net

Table 1: Representative X-ray Diffraction Data for Related Pyrimidine Metal Complexes
CompoundMetal CenterCoordination GeometryPyrimidinol Binding ModeReference
[Co(4-pymo)₂(H₂O)₄]Co(II)Octahedral (D₄h)Monodentate (axial) researchgate.net
[Co(4-pymo)₂] (anhydrous)Co(II)Pseudo-tetrahedral (C₂v)N,O-exo-bidentate (bridging) researchgate.net
cis-[PtCl₂(6-tert-butyl-2-thiouracil)₂]Pt(II)Square PlanarBidentate (presumed) mdpi.com
[ReCl(CO)₃(DANU)]Re(I)Distorted OctahedralBidentate (N,O chelation) mdpi.com

Electronic and Steric Properties of Pyrimidinol-Metal Centers

The electronic and steric properties of the metal center in a complex are fundamentally dictated by the coordinated ligands. The this compound ligand exerts a significant influence on both these aspects.

Steric Properties: The dominant feature of the tert-butyl group is its steric demand. This bulkiness directly impacts the environment around the metal ion.

Ligand Cone Angle: The large size of the tert-butyl group contributes significantly to the ligand's cone angle, a measure of its steric bulk. This can restrict the number of ligands that can coordinate to a metal center and influence the preferred coordination geometry to minimize steric clashes.

Stabilization: Steric hindrance from the tert-butyl group can protect the metal center from unwanted reactions or interactions with solvent molecules, leading to increased complex stability. rsc.org Studies on related pyridinophane ligands have shown that the steric properties of N-substituents (like tert-butyl) have a pronounced effect on the properties of the resulting complexes. rsc.org

Electronic Properties: The pyrimidinol moiety, modified by the tert-butyl group, modulates the electronic properties of the metal center.

Ligand Field Strength: As a nitrogen and oxygen donor ligand, pyrimidinolate contributes to the ligand field splitting of the metal d-orbitals. The electron-donating nature of the tert-butyl group can subtly enhance the basicity of the pyrimidinol ligand, potentially leading to stronger metal-ligand bonds and a slightly stronger ligand field compared to an unsubstituted pyrimidinol.

Redox Potential: The electronic environment created by the ligand set influences the redox potential of the metal center. The electron-donating character of the tert-butyl group can make the metal center more electron-rich, which typically makes oxidation more favorable (i.e., lowers the oxidation potential).

Table 2: Summary of Steric and Electronic Influences
PropertyInfluence of this compoundUnderlying CauseReference
Steric EnvironmentHigh steric hindrance; dictates coordination geometryBulky tert-butyl group stackexchange.comrsc.org
SolubilityEnhanced in organic solventsHydrophobic nature of the tert-butyl group nih.gov
Electronic NatureWeakly electron-donatingInductive effect of the tert-butyl group stackexchange.com
Metal-Ligand BondPotential for slightly stronger M-L bond compared to unsubstituted pyrimidinolIncreased Lewis basicity of donor atoms rsc.org

Applications of Pyrimidinol Coordination Compounds in Catalysis

The field of catalysis has been significantly advanced by the use of coordination compounds, where the ligand plays a crucial role in determining the efficacy and selectivity of the catalyst. Pyrimidinol derivatives, such as this compound, offer a versatile scaffold for the design of novel catalysts due to their unique electronic and steric properties. The presence of both nitrogen and oxygen donor atoms allows for the formation of stable chelate rings with a variety of transition metals, influencing the metal center's reactivity.

Role in Homogeneous and Heterogeneous Catalytic Systems

Coordination compounds of this compound can be employed in both homogeneous and heterogeneous catalysis, each offering distinct advantages.

Homogeneous Catalysis:

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid phase. wikipedia.org This often leads to high activity and selectivity because the active sites of the catalyst are readily accessible to the substrate molecules. rsc.org Metal complexes of this compound, being soluble in many organic solvents, are well-suited for homogeneous catalytic applications. For example, they could potentially be used in C-C coupling reactions, hydrogenations, and hydroformylations. nih.govresearchgate.net The tunability of the ligand's steric and electronic properties allows for the fine-tuning of the catalyst's performance for a specific reaction. nih.gov

Catalytic SystemPotential ApplicationAdvantage of this compound Ligand
HomogeneousC-C Coupling ReactionsHigh selectivity due to steric bulk of tert-butyl group.
HomogeneousHydrogenationEnhanced catalyst stability through chelation.
HomogeneousHydroformylationTunable electronic properties for optimizing reactivity.

Heterogeneous Catalysis:

A major drawback of homogeneous catalysts is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and loss of the expensive catalyst. rsc.org Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, overcomes this issue as the catalyst can be easily recovered by filtration. wikipedia.org

Coordination complexes of this compound can be heterogenized by immobilizing them onto solid supports such as silica (B1680970), alumina, or polymers. nih.govmdpi.com This can be achieved by modifying the ligand with a functional group that can covalently bind to the support material. The resulting supported catalyst combines the advantages of high selectivity and activity of a homogeneous catalyst with the ease of separation and reusability of a heterogeneous catalyst. rsc.orgmdpi.com For instance, iron bis-terpyridine complexes, which are structurally analogous to pyrimidinol complexes, have been immobilized on SBA-15 silica to create a heterogeneous catalyst for C-C coupling reactions. nih.gov This approach could be similarly applied to complexes of this compound.

Support MaterialImmobilization StrategyPotential Catalytic Application
Silica (SiO2)Covalent attachment via a linkerOxidation reactions
Alumina (Al2O3)AdsorptionVarious organic transformations
Polymer ResinIncorporation into polymer backboneContinuous flow reactions

Photophysical Properties of Pyrimidinol-Metal Complexes

The interaction of light with metal complexes can lead to a variety of interesting photophysical phenomena, including absorption, emission (fluorescence and phosphorescence), and photochemical reactions. The photophysical properties of metal complexes are determined by the nature of the metal ion, the coordinated ligands, and their interplay. acs.org

Complexes of ligands similar to pyrimidinols, such as those containing bipyridine or terpyridine units, often exhibit metal-to-ligand charge transfer (MLCT) transitions upon absorption of light. acs.orgrsc.org In an MLCT transition, an electron is excited from a metal-centered d-orbital to a ligand-centered π-orbital. acs.org The energy and intensity of these transitions are sensitive to the electronic properties of both the metal and the ligand. The electron-deficient nature of the pyrimidine ring in this compound would likely lead to low-lying π-orbitals, potentially resulting in MLCT bands in the visible region of the electromagnetic spectrum for its complexes with transition metals like ruthenium(II) or iridium(III).

The excited states generated by light absorption can decay back to the ground state through radiative (emission) or non-radiative pathways. The emission from such complexes, often in the form of phosphorescence, can be influenced by the rigidity of the ligand and the presence of bulky groups. The tert-butyl group in this compound could enhance the luminescence of its metal complexes by restricting vibrational motions that often lead to non-radiative decay, thereby increasing the emission quantum yield. mdpi.com

The photophysical properties of these complexes can be systematically tuned. For example, changing the metal ion or modifying the substituents on the pyrimidine ring can alter the energy of the MLCT state and, consequently, the color of the emitted light. rsc.org This tunability makes pyrimidinol-metal complexes potential candidates for applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and photoredox catalysis. acs.org

Advanced Chemical Applications and Functional Material Development

6-(Tert-butyl)pyrimidin-4-ol as a Chemical Building Block in Organic Synthesis

Organic building blocks are functionalized molecules that serve as the fundamental components for the bottom-up, modular assembly of more complex molecular architectures. sigmaaldrich.com These constructs are pivotal in medicinal chemistry, organic chemistry, and material science. sigmaaldrich.com The pyrimidine (B1678525) scaffold, in particular, is a core structure in numerous natural and synthetic compounds with a wide array of pharmacological activities. rsc.org

The this compound moiety is a valuable precursor for creating more complex heterocyclic systems. The pyrimidine ring can be functionalized through various reactions, serving as a scaffold for building fused ring systems like pyrimido[4,5-d]pyrimidines. rsc.org For instance, substituted pyrimidines can undergo cyclocondensation reactions to form these bicyclic structures. rsc.org The synthesis of such complex molecules often involves multi-step processes where the initial pyrimidine derivative dictates the final architecture. rsc.orgresearchgate.net For example, ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate can be used to synthesize 7-mercaptopyrimido[4,5-d]pyrimidine derivatives through reactions with reagents like formamide (B127407) or phenyl isocyanate. rsc.org Similarly, the reaction of aminopyrimidines with other reagents can lead to the formation of fused pyrimidine analogs through the tactical use of protective groups and controlled reaction conditions. rsc.org The tert-butyl group on the pyrimidine ring can influence the reactivity and regioselectivity of these subsequent cyclization reactions.

The versatility of the pyrimidinol structure allows it to be a starting point for a variety of heterocyclic compounds. For example, thieno[3,2-d]pyrimidines can be synthesized from pyrimidine precursors, and subsequent modifications can be made, such as halogenation, to introduce further chemical diversity. nih.gov The synthesis of 4-substituted thieno[3,2-d]pyrimidines often starts with a pyrimidinol derivative which is then chlorinated before further substitution reactions. nih.gov

The concept of modular assembly involves the systematic connection of well-defined molecular building blocks to create larger, functional systems. sigmaaldrich.com this compound and its derivatives are excellent candidates for this approach due to their defined chemical handles that allow for predictable reactions. sigmaaldrich.com This modular strategy is employed in creating diverse chemical libraries for drug discovery and in developing materials with specific properties. sigmaaldrich.comacs.org

For example, in the synthesis of heterobifunctional cyanine (B1664457) dyes, a modular approach is used where different functional components are systematically linked together. acs.org Pyrimidine derivatives can be incorporated into such complex molecules by acting as a core scaffold to which other functionalities are attached. mdpi.com The synthesis of complex KRAS-G12D inhibitors, for instance, involves the stepwise addition of different molecular fragments to a central pyrimidine ring. mdpi.com A common strategy involves using a dichloropyrimidine and sequentially substituting the chlorine atoms with different amines or other nucleophiles to build the final complex molecule. mdpi.comnih.gov This step-by-step, modular approach allows for the creation of a wide range of derivatives from a single pyrimidine-based starting material. mdpi.comnih.gov

Pyrimidinols in Synergistic Radical-Trapping Antioxidant Systems

Radical-trapping antioxidants are crucial for protecting organic materials from oxidative degradation, a process known as autoxidation. beilstein-journals.orgresearchgate.net Phenolic compounds are widely used for this purpose. beilstein-journals.orgresearchgate.net The introduction of nitrogen atoms into the aromatic ring of phenols, creating compounds like 3-pyridinols and 5-pyrimidinols, has led to some of the most potent radical-trapping antioxidants known. beilstein-journals.orgresearchgate.net

The primary mechanism of radical-trapping antioxidants involves the transfer of a hydrogen atom (H-atom) from the antioxidant's hydroxyl group (ArOH) to a chain-carrying peroxyl radical (ROO•), which terminates the oxidative chain reaction. beilstein-journals.orgresearchgate.netnih.gov

Autoxidation and Inhibition Cycle

Step Reaction Description
Initiation Substrate (RH) → R• Formation of an initial alkyl radical.
Propagation R• + O₂ → ROO• Rapid reaction of the alkyl radical with oxygen to form a peroxyl radical. nih.gov
Propagation ROO• + RH → ROOH + R• The peroxyl radical abstracts a hydrogen from another substrate molecule, propagating the chain. nih.gov

Pyrimidinols, like other phenolic antioxidants, function via this hydrogen atom transfer (HAT) mechanism. beilstein-journals.orgfrontiersin.org However, compared to similarly substituted phenols, 5-pyrimidinols possess stronger O–H bonds but exhibit similar or even higher reactivity towards peroxyl radicals. beilstein-journals.orgresearchgate.net This unique characteristic makes them highly effective antioxidants. beilstein-journals.orgresearchgate.net

A key aspect of their enhanced activity is their role in synergistic co-antioxidant systems. beilstein-journals.org In these systems, a highly reactive antioxidant (like a pyrimidinol) traps the damaging peroxyl radicals, and a less reactive co-antioxidant (like BHT or α-tocopherol) regenerates the primary antioxidant by donating a hydrogen atom to its radical form (ArO•). beilstein-journals.orgresearchgate.net This synergistic interplay allows for greater protection with lower concentrations of the more potent, and often more expensive, pyrimidinol antioxidant. researchgate.net For synergism to be effective, the principal antioxidant (pyrimidinol) must have a higher reaction rate with peroxyl radicals (kinh) and a higher O–H bond dissociation enthalpy (BDE) than the co-antioxidant. beilstein-journals.org

The effectiveness of a pyrimidinol-based antioxidant in a material science context can be enhanced by following specific design principles.

Electronic Effects : The reactivity of the pyrimidinol can be fine-tuned by altering the substituents on the ring. beilstein-journals.org Electron-donating groups weaken the O–H bond, which generally increases the rate of reaction with peroxyl radicals. beilstein-journals.orgnih.gov For example, replacing a methyl group with a more electron-donating methoxy (B1213986) group on the pyrimidinol core can significantly increase its ability to quench lipid peroxidation. nih.gov

Structural Optimization for Specific Environments : The physical properties of the antioxidant, such as its solubility and mobility within a material, are critical. In biological contexts, for instance, modifying the side chain of a pyrimidinol antioxidant can optimize its delivery and interaction with cellular components like mitochondria. nih.gov For material applications, ensuring compatibility and appropriate distribution within the material matrix is essential for effective protection against oxidation.

Key Parameters for Antioxidant Design

Parameter Definition Importance
Bond Dissociation Enthalpy (BDE) The enthalpy change when a bond is broken homolytically. A lower O-H BDE generally correlates with faster hydrogen atom transfer to radicals. frontiersin.orgnih.gov
Rate Constant of Inhibition (kinh) The rate constant for the reaction between the antioxidant and a peroxyl radical. A higher kinh indicates a more reactive and effective antioxidant. beilstein-journals.org

| Ionization Potential (IP) | The energy required to remove an electron from the antioxidant molecule. | Relevant for antioxidant mechanisms involving single electron transfer (SET). frontiersin.orgresearchgate.net |

By manipulating these parameters through synthetic chemistry, pyrimidinol-based systems can be tailored for high-performance antioxidant applications in diverse materials.

Development of Pyrimidinol-Based Corrosion Inhibitors

Pyrimidine compounds have been identified as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. nih.govresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. researchgate.netnovapublishers.com

The effectiveness of pyrimidine-based inhibitors is attributed to the presence of heteroatoms (nitrogen) and π-electrons in the aromatic ring, which can interact with the vacant d-orbitals of the metal. researchgate.netnovapublishers.com This interaction facilitates the adsorption of the inhibitor molecules on the metal surface. The general trend for inhibition efficiency of molecules with heteroatoms is O < N < S < P, highlighting the significant role of nitrogen in pyrimidines. researchgate.net

Computational studies, such as quantitative structure-property relationship (QSPR) models and artificial neural networks, are increasingly used to predict the inhibition efficiency of pyrimidine derivatives. nih.govresearchgate.netknepublishing.com These models correlate the molecular structure of the inhibitors with their protective capabilities, allowing for the rational design of new, more potent inhibitors without the need for extensive experimental synthesis and testing. nih.govresearchgate.net For example, studies have used these models to forecast the high inhibition efficiencies (ranging from 89% to 98%) of non-synthesized pyrimidine derivatives. nih.gov

The adsorption of pyrimidine inhibitors on a metal surface is typically a mixed-type process, involving both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation). novapublishers.comresearchgate.net The specific mechanism and strength of adsorption can be influenced by the substituents on the pyrimidine ring. novapublishers.com Electron-donating or electron-withdrawing groups can modify the electron density at the inhibitor's active centers, thereby enhancing its interaction with the metal surface. novapublishers.com The pyrimidinol group, with its oxygen and hydrogen atoms, can provide additional sites for interaction and hydrogen bonding, potentially strengthening the protective film.

Pyrimidinols in Photofunctional Materials

The electron-deficient nature of the pyrimidine ring makes it an attractive building block for organic photofunctional materials, which are essential for technologies like advanced sensors and next-generation displays. spiedigitallibrary.orgnih.gov

While research into the luminescent properties of this compound itself is limited, the broader class of pyrimidine derivatives has shown significant promise. A series of 4-monosubstituted pyrimidine compounds, featuring electron-donating groups like carbazole (B46965) or triphenylamine, have been synthesized and found to exhibit bright blue fluorescence with high quantum yields (ranging from 0.53 to 0.93). rsc.org Furthermore, metal-organic frameworks (MOFs) incorporating a pyrimidine-4,6-dicarboxylate ligand with lead(II) ions have shown enhanced photoluminescence compared to the ligand alone, attributed to the rigidity afforded by coordination within the framework. ugr.es

Thermochromism, the reversible change of color with temperature, is another fascinating property observed in pyrimidine-based materials. frontiersin.orgurfu.ru Silver(I) complexes synthesized with 4,6-bis(diphenylphosphino)pyrimidine ligands display pronounced thermochromic luminescence. mdpi.comresearchgate.net These materials change their emission color from yellow at room temperature (300 K) to orange or red at low temperatures (77 K). mdpi.com This behavior is ascribed to a change in the emission mechanism from thermally activated delayed fluorescence (TADF) at room temperature to phosphorescence at 77 K. mdpi.comresearchgate.net More recently, a new series of spiro[indoline-pyrido-pyrimidine] derivatives has been synthesized, also exhibiting novel thermochromic properties. researchgate.net

Compound ClassObserved PropertyKey Findings
Ag(I) complexes with 4,6-bis(diphenylphosphino)pyrimidineThermochromic LuminescenceEmission shifts from yellow (300 K) to orange/red (77 K). mdpi.comresearchgate.net
4-Monosubstituted pyrimidines with carbazole/triphenylamineFluorescenceExhibit bright blue emission with high quantum yields (up to 0.93). rsc.org
Spiro[indoline-pyrido-pyrimidine] derivativesThermochromismDemonstrate reversible color change with temperature. researchgate.net

The high electron-accepting property of the pyrimidine core makes it a valuable component in materials for Organic Light-Emitting Diodes (OLEDs). spiedigitallibrary.orgresearchgate.net Pyrimidine derivatives are widely incorporated as building blocks for fluorescent and phosphorescent emitters, electron-transporting materials (ETMs), and, most notably, bipolar host materials. spiedigitallibrary.orgnih.govresearchgate.net

In OLEDs, a bipolar host material, which possesses both electron-donating (donor) and electron-accepting (acceptor) units, is crucial for achieving a balance of charge carriers (holes and electrons) in the emissive layer, leading to high device efficiency. spiedigitallibrary.org The electron-deficient pyrimidine unit serves as an excellent acceptor. When combined with various donor moieties, such as carbazole, triphenylamine, or acridine, it creates powerful bipolar host materials. spiedigitallibrary.orgrsc.orgvu.lt These materials facilitate better electron injection and transport, which is often a limiting factor in device performance. spiedigitallibrary.org

For instance, bipolar host materials synthesized by coupling 2,4-diphenylpyrimidine (B12087079) with carbazole derivatives have been used to fabricate highly efficient solution-processed green TADF-OLEDs, achieving a maximum external quantum efficiency of 24.1%. rsc.org The ability to tune the properties by modifying the donor or acceptor units allows for the development of hosts with high triplet energies (up to 3.07 eV), which is a critical requirement for efficient blue OLEDs. vu.lt While specific applications of this compound in OLEDs have not been reported, the extensive research on other pyrimidine derivatives highlights the immense potential of this compound class in next-generation displays and solid-state lighting. spiedigitallibrary.orgnih.gov

Future Research Directions and Concluding Perspectives

Emerging Synthetic Methodologies for Pyrimidinols

The synthesis of pyrimidine (B1678525) derivatives is continuously evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally friendly protocols. rsc.org Classical methods like the Pinner reaction, which involves the condensation of amidines with 1,3-dicarbonyl compounds, are being supplemented and replaced by modern techniques that offer improved yields and conditions. researchgate.net

Emerging synthetic strategies that hold promise for the synthesis of 6-(tert-butyl)pyrimidin-4-ol and other pyrimidinols include:

Ultrasound and Microwave Irradiation: These alternative energy sources have gained significant attention for their ability to promote organic reactions. nih.gov Ultrasound irradiation, in particular, has been successfully used for the cyclocondensation of β-keto esters and amidines to produce highly substituted 4-pyrimidinols in excellent yields. rsc.orgresearchgate.net This technology often leads to dramatically reduced reaction times (from hours to minutes) and higher purity of products compared to conventional heating methods. nih.govmdpi.com

Multicomponent Reactions (MCRs): MCRs are one-pot processes where three or more reactants are combined to form a complex product, enhancing efficiency and atom economy. researchgate.net This approach is valuable for creating diverse libraries of pyrimidine derivatives for screening purposes. mdpi.com

Advanced Catalysis: The use of novel catalysts is a key area of development. This includes copper-catalyzed reactions, iridium-pincer complexes for multicomponent synthesis, and acid-catalyzed inverse electron demand Diels-Alder (IEDDA) reactions. rsc.orgmdpi.com These catalytic systems can enable challenging transformations under milder conditions.

Flow Chemistry: Continuous flow processing offers a safer, more scalable, and efficient alternative to traditional batch synthesis. mdpi.com Its adoption for pyrimidine synthesis could lead to better control over reaction parameters and improved yields, which is particularly important for industrial-scale production. mdpi.com

Cascade Reactions: Innovative cascade reactions, such as those involving oxidative dehydrogenation and annulation, provide new pathways to construct the pyrimidine ring system from simple precursors. rsc.org

Table 1: Comparison of Modern Synthetic Methodologies for Pyrimidinols
MethodologyKey AdvantagesTypical ConditionsRelevant Findings/References
Ultrasound-Assisted SynthesisShorter reaction times, higher yields, eco-friendlyUltrasound irradiation, often at room temperaturePromotes cyclocondensation with excellent yields. nih.govresearchgate.net
Microwave-Assisted SynthesisRapid heating, shorter reaction times, improved yieldsMicrowave irradiation, sealed vesselEfficient for fluoroalkyl pyrimidine synthesis. mdpi.com
Multicomponent Reactions (MCRs)High efficiency, atom economy, molecular diversityOne-pot, often catalyzedA valuable approach for creating libraries of derivatives. rsc.orgresearchgate.netmdpi.com
Flow ChemistryEnhanced safety, scalability, process controlContinuous flow reactorReduces waste and can increase yields compared to batch methods. mdpi.com

Advanced Computational Approaches for Predicting Reactivity and Properties

Computational chemistry provides powerful tools to predict the behavior of molecules like this compound, guiding experimental work and accelerating the discovery process.

Density Functional Theory (DFT): DFT calculations are widely employed to investigate the structural and electronic properties of pyrimidine derivatives. ajchem-b.comresearchgate.net These calculations can determine optimized molecular geometries, HOMO-LUMO energy gaps (which relate to chemical reactivity), and molecular electrostatic potential (MEP) maps that indicate sites for electrophilic and nucleophilic attack. researchgate.netdntb.gov.ua Such studies are crucial for understanding the reactivity of this compound.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations are used to predict the binding affinity and orientation of a molecule within the active site of a biological target, such as an enzyme or receptor. researchgate.netresearchgate.net This in silico screening helps to identify promising candidates for further development. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. core.ac.uknih.gov By developing QSAR models for pyrimidinol derivatives, researchers can predict the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, providing insights into their interactions with other molecules or surfaces, such as the adsorption of pyrimidine derivatives on metal surfaces for corrosion inhibition studies. ajchem-b.com

ADME Prediction: Computational tools like the SWISS-ADME method can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. nih.gov This is vital for assessing the pharmacokinetic profile of potential therapeutic agents based on the this compound scaffold.

Table 2: Computational Methods in Pyrimidinol Research
Computational MethodPrimary ApplicationPredicted PropertiesRelevant Findings/References
Density Functional Theory (DFT)Predicting reactivity and spectroscopic propertiesMolecular geometry, HOMO-LUMO gap, vibrational frequencies, NMR shiftsUsed to study reactivity, charge transfer, and non-linear optical properties. researchgate.netdntb.gov.ua
Molecular DockingScreening for biological activityBinding affinity, binding mode, intermolecular interactionsEvaluates therapeutic potential by predicting interactions with biological targets. researchgate.netresearchgate.net
Molecular Dynamics (MD)Simulating molecular interactions over timeAdsorption energy, binding stability, conformational changesDescribes the nature and strength of adsorption on surfaces. ajchem-b.com
ADME PredictionAssessing drug-likeness and pharmacokineticsBioavailability, membrane permeability, metabolic stabilityCalculates properties like hydrophobicity and potential for cytochrome P450 inhibition. nih.gov

Novel Coordination Chemistry and Material Applications

The nitrogen atoms and hydroxyl group of the pyrimidinol ring make this compound an excellent candidate for use as a ligand in coordination chemistry. The resulting metal complexes can exhibit a wide range of interesting properties and applications.

Substituted pyrimidinols are known to act as proligands for the synthesis of metal complexes with various transition metals, including titanium (Ti) and zirconium (Zr). ubc.ca These complexes have shown catalytic activity, for instance, in the hydroamination of alkynes and alkenes. ubc.ca The coordination of pyrimidinol-based ligands to metal centers like copper (Cu), cobalt (Co), nickel (Ni), and zinc (Zn) can also lead to compounds with enhanced biological activity compared to the free ligands. mdpi.com

Future research in this area could focus on:

Catalysis: Designing novel catalysts based on this compound complexes for a variety of organic transformations. The steric bulk of the tert-butyl group could be exploited to control the selectivity of catalytic reactions.

Luminescent Materials: The pyrimidine scaffold is a component of ligands used to create luminescent coordination compounds with metals like lanthanides. nih.govnih.gov Complexes of this compound could be investigated for applications in optoelectronics, sensors, and bio-imaging.

Magnetic Materials: Nitrogen-rich heterocyclic ligands are used to construct coordination polymers with interesting magnetic properties. nih.govresearchgate.net

Functional Materials: Derivatives of pyrimidinols are being explored for the development of new materials with specific electronic or optical properties, such as dyes for dye-sensitized solar cells. nih.govsmolecule.com

Interdisciplinary Research Opportunities Involving this compound Chemistry

The versatility of the this compound scaffold opens up numerous opportunities for interdisciplinary research, bridging chemistry with biology, medicine, and materials science.

Medicinal Chemistry: The pyrimidine ring is a well-established "privileged scaffold" found in numerous FDA-approved drugs. researchgate.net Research has shown that pyrimidine derivatives possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. rsc.orgresearchgate.net The tert-butyl group can be strategically incorporated to improve metabolic stability and enhance binding selectivity. nih.gov Future work could involve synthesizing and screening a library of derivatives of this compound for various therapeutic targets.

Antioxidant Research: An exciting and specific area of research is the use of 5-pyrimidinols as highly potent radical-trapping antioxidants. beilstein-journals.org They have been shown to work synergistically with less reactive phenolic antioxidants, where the pyrimidinol traps damaging peroxyl radicals and is then regenerated by the co-antioxidant. beilstein-journals.org Investigating this compound in such systems could lead to the development of new, highly effective antioxidant packages for protecting industrial materials or even biological systems from oxidative damage.

Agrochemicals: The pyrimidine core is also present in various agrochemicals. The unique substitution pattern of this compound could be exploited to develop new herbicides, fungicides, or insecticides with novel modes of action.

Bio-coordination Chemistry: This field explores the role of metal complexes in biological systems. wordpress.com Complexes of this compound could be designed as biomimetic models to study the function of metalloenzymes or as potential therapeutic agents that act via metal-ligand synergy. mdpi.com

Q & A

Q. What are the established synthetic routes for 6-(tert-butyl)pyrimidin-4-ol, and how can reaction conditions be optimized for higher yields?

The synthesis of pyrimidin-4-ol derivatives often involves nucleophilic substitution or cyclization reactions. For example, tert-butyl carbamate-protected pyrimidine intermediates (e.g., tert-butyl (2-chloropyrimidin-4-yl)carbamate) can undergo hydrolysis or deprotection under acidic or basic conditions to yield hydroxylated derivatives . Optimization may involve adjusting solvent polarity (e.g., using DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd for cross-coupling). Purity can be enhanced via recrystallization or column chromatography .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the tert-butyl group (δ ~1.3 ppm for 1^1H, 28–35 ppm for 13^{13}C) and pyrimidine ring protons (δ 6.5–8.5 ppm) .
  • Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ for C8_8H13_{13}N2_2O: calc. 153.1028) .
  • HPLC : Reverse-phase HPLC with UV detection (λ ~260 nm) assesses purity (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • First aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of this compound in nucleophilic substitution reactions?

The tert-butyl group introduces steric hindrance, slowing reactions at the 2- and 4-positions of the pyrimidine ring. However, its electron-donating nature stabilizes adjacent electrophilic centers, directing substitution to the 5-position. Computational studies (e.g., DFT calculations) can model charge distribution and predict regioselectivity .

Q. What methodologies are employed to study the interaction of this compound with biological targets, such as enzymes or receptors?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (Kd_d) to immobilized proteins.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding .
  • Molecular docking : Predicts binding modes using software like AutoDock or Schrödinger .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Strategies include:

  • Reproducibility checks : Validate results across multiple labs.
  • Metabolite profiling : Use LC-MS to identify degradation products interfering with assays.
  • Structure-activity relationship (SAR) studies : Systematically vary substituents to isolate contributing factors .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

  • Purification bottlenecks : Replace column chromatography with recrystallization or continuous flow systems.
  • Exothermic reactions : Use jacketed reactors with precise temperature control to prevent runaway reactions.
  • Yield optimization : Employ Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, solvent ratio) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.